molecular formula C14H9IOS B13102454 4-(2-Iodobenzoyl)thiobenzaldehyde

4-(2-Iodobenzoyl)thiobenzaldehyde

Cat. No.: B13102454
M. Wt: 352.19 g/mol
InChI Key: KVPUPZQXHQWCAL-UHFFFAOYSA-N
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Description

4-(2-Iodobenzoyl)thiobenzaldehyde is a thiobenzaldehyde derivative featuring a 2-iodobenzoyl substituent at the para position of the benzaldehyde ring. The iodine atom in the benzoyl group enhances its utility in cross-coupling reactions (e.g., Suzuki or Stille couplings), while the thiobenzaldehyde moiety may contribute to nucleophilic reactivity or metal coordination .

Properties

Molecular Formula

C14H9IOS

Molecular Weight

352.19 g/mol

IUPAC Name

4-(2-iodobenzoyl)thiobenzaldehyde

InChI

InChI=1S/C14H9IOS/c15-13-4-2-1-3-12(13)14(16)11-7-5-10(9-17)6-8-11/h1-9H

InChI Key

KVPUPZQXHQWCAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C=S)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Iodobenzoyl)thiobenzaldehyde can be achieved through several methods. One common approach involves the reaction of 2-iodobenzoic acid with thiobenzaldehyde under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification, reduction, and subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(2-Iodobenzoyl)thiobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.

Scientific Research Applications

4-(2-Iodobenzoyl)thiobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be utilized in the development of biologically active molecules or as a probe in biochemical studies.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-(2-Iodobenzoyl)thiobenzaldehyde exerts its effects involves interactions with various molecular targets. The iodine atom can participate in halogen bonding, while the thiobenzaldehyde moiety can engage in nucleophilic or electrophilic reactions. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Reactivity Highlights Biological Activity (If Reported)
4-(2-Iodobenzoyl)thiobenzaldehyde C₁₄H₉IO₂S 2-Iodobenzoyl, thiobenzaldehyde High electrophilicity (aldehyde), halogen-mediated coupling potential Not directly reported
AM2233 C₂₃H₂₃IN₂O 2-Iodobenzoyl, indole-piperidine Cannabinoid receptor ligand (CB1/CB2) Psychoactive, receptor occupancy
Methylated derivatives (7a-f) Variable Methyl groups, aryl halides Alkylation-dependent solubility shifts Antimicrobial (hypothesized)

Key Observations :

  • Thiobenzaldehyde vs. Methanone: The thiobenzaldehyde group in the target compound differs from AM2233’s methanone linker, which may alter solubility (thiobenzaldehydes are typically less polar) and reactivity (thioesters are more prone to hydrolysis than ketones).
  • Methylation Effects : Methylation of similar aryl halides (e.g., compounds 7a-f in ) improves lipophilicity, suggesting that this compound could be modified similarly for enhanced bioavailability .

Physicochemical Properties

Table 2: Hypothetical Physicochemical Comparison*

Property This compound AM2233 Methylated Derivatives
Molecular Weight (g/mol) 384.19 510.35 250–350
Solubility (Polarity) Low (thiobenzaldehyde) Moderate Variable (alkylation-dependent)
Melting Point Not reported 120–125°C 80–150°C

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